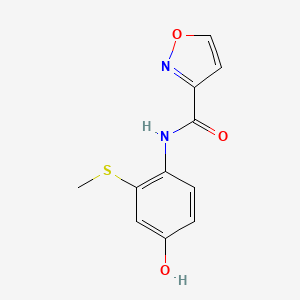![molecular formula C16H27N3O2S B7633951 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is a chemical compound that belongs to the class of sulfonylureas. It is widely used in scientific research as a tool to study various biological processes. The compound is synthesized using a specific method, which will be discussed in the following section.
Mécanisme D'action
The mechanism of action of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to the substrate. This leads to the inhibition of downstream signaling pathways, which are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline depend on the specific protein kinase that is inhibited. Inhibition of PIM1 kinase has been shown to suppress the growth of prostate cancer cells. Inhibition of PIM2 kinase has been shown to suppress the growth of lymphoma cells. Inhibition of PIM3 kinase has been shown to suppress the growth of multiple myeloma cells. These findings suggest that this compound has potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is its potency as a protein kinase inhibitor. It has been shown to be more potent than other inhibitors such as SGI-1776 and AZD1208. However, one of the limitations of this compound is its lack of specificity. It inhibits several protein kinases, which can lead to off-target effects. Therefore, it is important to use this compound in combination with other inhibitors to increase its specificity.
Orientations Futures
There are several future directions for the use of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline in scientific research. One of the directions is the development of more specific inhibitors that target a single protein kinase. This can be achieved by modifying the structure of the compound to increase its specificity. Another direction is the use of this compound in combination with other inhibitors to increase its potency and specificity. This can lead to the development of more effective anti-cancer agents. Finally, the use of this compound in animal models can provide valuable insights into its efficacy and safety.
Méthodes De Synthèse
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is synthesized using a multi-step reaction. The first step involves the reaction of 2-ethylsulfonyl chloride with 1-(4-methylpiperazin-1-yl)propan-2-amine in the presence of a base such as triethylamine. This reaction leads to the formation of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]amine. The second step involves the reaction of the amine with aniline in the presence of a catalyst such as palladium on carbon. This reaction leads to the formation of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline.
Applications De Recherche Scientifique
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is used in scientific research as a tool to study various biological processes. One of the major applications of this compound is in the study of protein kinases. It is a potent inhibitor of several protein kinases, including PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes such as cell growth, differentiation, and survival. Inhibition of these kinases can lead to the suppression of tumor growth, making this compound a potential anti-cancer agent.
Propriétés
IUPAC Name |
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c1-4-22(20,21)16-8-6-5-7-15(16)17-14(2)13-19-11-9-18(3)10-12-19/h5-8,14,17H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODFRHAGGATLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC(C)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,3,3-tetramethyl-N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]cyclopropane-1-carboxamide](/img/structure/B7633868.png)
![N-[(3-methoxyphenyl)-pyridin-3-ylmethyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7633884.png)
![1-[2-(3-Bromophenyl)sulfonylethyl]-3,5-dimethylpyrazole](/img/structure/B7633893.png)



![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)
![1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7633929.png)
![3-[1-(5-methylquinazolin-4-yl)pyrrolidin-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7633942.png)
![3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)

![N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide](/img/structure/B7633968.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7633974.png)